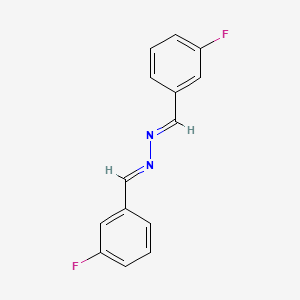

3,3'-Difluorobenzaldazine

説明

1,2-ジフルオロベンゼンは、DFBとしても知られており、化学式C₆H₄F₂を持つ芳香族化合物です。この無色の可燃性液体は、主に遷移金属錯体の電気化学的研究における溶媒として使用されます。 DFBは非常に高い誘電率を有しており、カチオン性および高度に求電子性の有機金属錯体に対して適しています .

準備方法

1,2-ジフルオロベンゼンは、ジアゾニウムテトラフルオロボレート塩を対応するフッ化物に変換するバルツ・シーマン反応によって合成することができます。 合成は2-フルオロアニリンから開始されます。[ \text{C}6\text{H}_4\text{F}(\text{NH}_2) + \text{HNO}_2 + \text{HBF}_4 \rightarrow [\text{C}_6\text{H}_4\text{F}(\text{N}_2)]\text{BF}_4 + 2 \text{H}_2\text{O} ] [ [\text{C}_6\text{H}_4\text{F}(\text{N}_2)]\text{BF}_4 \rightarrow \text{C}_6\text{H}_4\text{F}_2 + \text{N}_2 + \text{BF}_3 ] 1,2-ジフルオロベンゼンの工業的生産は、効率的で大量合成を保証する連続的なキログラム規模のプロセスで行われます {_svg_2}.

化学反応の分析

1,2-ジフルオロベンゼンは、以下を含む様々な化学反応を起こします。

置換反応: DFBはアシル化されて3',4'-ジフルオロプロピオフェノンを形成することができます。

酸化と還元: 特定の酸化還元反応はあまり一般的ではありませんが、DFBは芳香族化合物に典型的な反応に参加することができます。

科学研究への応用

1,2-ジフルオロベンゼンは、様々な科学研究に応用されています。

化学: DFBは、その高い誘電率と弱配位性のために、遷移金属錯体の電気化学分析のための溶媒として役立ちます。

生物学および医学: DFBは麻酔効果を有し、麻酔関連の研究に使用することができます。

科学的研究の応用

1,2-Difluorobenzene is used in various scientific research applications:

Chemistry: It serves as a solvent for electrochemical analysis of transition metal complexes due to its high dielectric constant and weakly coordinating nature.

Biology and Medicine: It has anesthetic properties and can be used in studies related to anesthesia.

作用機序

1,2-ジフルオロベンゼンがその効果を発揮するメカニズムは、主にその溶媒としての役割に関連しています。その高い誘電率により、カチオン性および求電子性の種を安定化させることができ、様々な化学反応を促進します。 生物系では、その麻酔効果は、神経膜との相互作用によるものであり、その機能を変化させる可能性があります .

類似化合物との比較

1,2-ジフルオロベンゼンは、1,3-ジフルオロベンゼンや1,4-ジフルオロベンゼンなどの他のジフルオロベンゼンと比較することができます。これらの化合物は、類似の化学的性質を共有していますが、ベンゼン環上のフッ素原子の位置が異なります。 1,2-ジフルオロベンゼンにおけるフッ素原子の独特な配置は、その反応性と溶媒特性を際立たせています .

類似化合物

- 1,3-ジフルオロベンゼン

- 1,4-ジフルオロベンゼン

- 1,2-ジクロロベンゼン(フッ素ではなく塩素を持つ関連化合物)

特性

IUPAC Name |

(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMCVDNIIFNDJK-BEQMOXJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017667 | |

| Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15332-10-2 | |

| Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Difluorobenzaldazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: DFB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , , , , ]. Instead of binding to the same site as glutamate (the orthosteric site), DFB binds to a distinct allosteric site on the receptor [, ]. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling [, , ].

A: Different mGluR5 PAMs, including DFB, can have distinct mechanisms of action. For example, while DFB and CDPPB primarily enhance the apparent affinity of glutamate for mGluR5, another PAM, S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX47273), predominantly affects the efficacy of glutamate []. Furthermore, DFB and CPPHA, another PAM, exhibit differential effects on mGluR5-mediated ERK1/2 phosphorylation in rat cortical astrocytes, highlighting that different PAMs can selectively modulate specific signaling pathways downstream of mGluR5 [].

A: No, DFB alone does not activate mGluR5. It only enhances the receptor's response when glutamate is present [, , , ]. This property makes DFB a potentially valuable tool for therapeutic interventions, as it allows for fine-tuning of glutamate signaling without causing constitutive activation of mGluR5.

A: DFB displays high selectivity for mGluR5. It has minimal effects on other mGluR subtypes, except for weak inhibitory effects on mGluR4 and mGluR8 at higher concentrations []. This selectivity is crucial for targeted therapeutic interventions aimed at modulating mGluR5-mediated signaling without interfering with the functions of other mGluR subtypes.

ANone: Given mGluR5's involvement in various neurological processes, modulating its activity holds therapeutic promise. DFB, as an mGluR5 PAM, has shown potential in preclinical models:

- Traumatic Brain Injury: DFB attenuates microglial activation, suggesting a potential role in mitigating neuroinflammation after brain injury [].

- Age-related Sleep Impairment: DFB improves sleep quality in aged Drosophila, highlighting its potential for addressing age-related sleep disturbances [].

ANone: Despite its promising preclinical profile, DFB's therapeutic potential needs further investigation. Some limitations include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2657270.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)

![3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide](/img/structure/B2657275.png)

![Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate](/img/structure/B2657283.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657285.png)

![1-(NAPHTHALENE-1-CARBONYL)-3-[5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE](/img/structure/B2657286.png)

![2-(1,2-benzoxazol-3-yl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2657289.png)